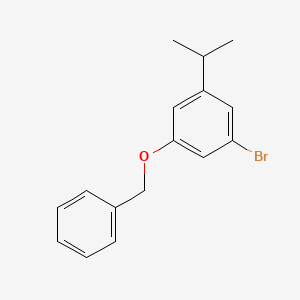
1-(Benzyloxy)-3-bromo-5-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-bromo-5-isopropylbenzene, also known as 1-Bromo-3-benzyloxy-5-isopropylbenzene, is a common organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water but soluble in common organic solvents. This compound is widely used due to its versatility and its ability to react with other chemicals in a variety of ways.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-bromo-5-isopropylbenzene is a versatile compound that is widely used in scientific research. It is commonly used as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an additive in the production of polymers and plastics. Additionally, it is used in the synthesis of organic catalysts and as a reagent in organic reactions.
Mécanisme D'action
1-(Benzyloxy)-3-bromo-5-isopropylbenzene is a reactive compound that can undergo a variety of reactions depending on the conditions. When heated, it can undergo an elimination reaction to form an alkene. When reacted with a strong base, it can undergo a nucleophilic substitution reaction to form an alkyl bromide. When reacted with an acid, it can undergo an acid-catalyzed elimination reaction to form an alkyne.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzyloxy)-3-bromo-5-isopropylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is widely available and can be easily synthesized. It is also a relatively stable compound that is not prone to degradation. However, it is important to note that this compound is highly flammable and should be handled with caution.
Orientations Futures
1-(Benzyloxy)-3-bromo-5-isopropylbenzene has many potential future directions. It could be used in the synthesis of novel organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used as an additive in the production of polymers and plastics. Additionally, it could be used in the development of organic catalysts and as a reagent in organic reactions. Finally, it could be used in the development of new materials and technologies, such as nanomaterials and bio-based materials.
Méthodes De Synthèse
1-(Benzyloxy)-3-bromo-5-isopropylbenzene is synthesized through the reaction of benzyl bromide and isopropylbenzene. This reaction is conducted in an anhydrous solvent, such as diethyl ether, and is catalyzed by a strong base, such as sodium hydride. The reaction is conducted at a temperature of -20°C to -30°C for a period of 12-24 hours. The reaction is then quenched with aqueous acid, such as hydrochloric acid, and the resulting product is filtered, washed with water, and dried to yield this compound.
Propriétés
IUPAC Name |
1-bromo-3-phenylmethoxy-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)14-8-15(17)10-16(9-14)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXGDVKYRBLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














